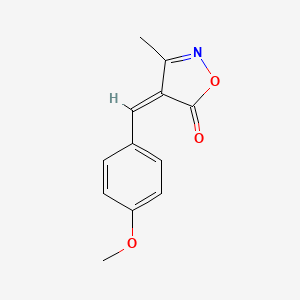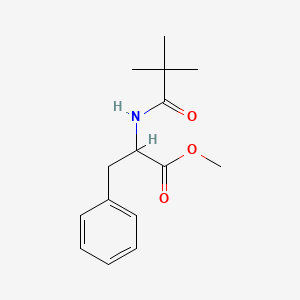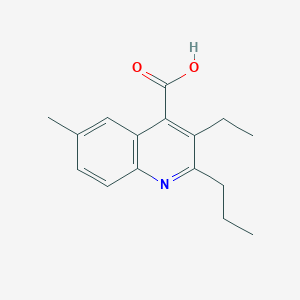
2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with chloro, fluoro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-chloro-6-fluorobenzaldehyde with benzil and ammonium acetate under acidic conditions to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorophenylboronic acid: Used in similar coupling reactions and has comparable reactivity.
2-chloro-6-fluorobenzyl alcohol: Shares the chloro and fluoro substituents and is used in different synthetic applications.
Uniqueness
What sets 2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole apart is its unique combination of substituents on the imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2/c22-16-12-7-13-17(23)18(16)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUPSADCQSXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[amino(2-imino-4-methyl-2H-chromen-3-yl)methylene]malononitrile](/img/structure/B3826002.png)
![1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B3826010.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide](/img/structure/B3826019.png)

![methyl {[(4-nitrophenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B3826037.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B3826044.png)

![3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE](/img/structure/B3826065.png)


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B3826082.png)
![2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide](/img/structure/B3826090.png)
